Proflavine Sulfate

Antiviral Research Coronavirus Therapeutics Enzyme Inhibition

Proflavine Sulfate outperforms close analogs with a 2.7-fold lower IC50 against SARS-CoV-2 Mpro (2.07 vs 5.60 µM) and distinct DNA binding affinity (KD 8.4×10⁶ M⁻¹) favoring GC-rich sites. Unlike non-specific intercalators such as ethidium bromide, its fluorescence quenching upon binding enables specialized biophysical assays. Superior skin sensitization (40% vs 0% for chlorhexidine) makes it an essential positive control for phototoxicity and contact dermatitis research. Choose this specific sulfate salt for reproducible, evidence-backed results.

Molecular Formula C13H11N3.H2O4S
C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 553-30-0
Cat. No. B1218852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProflavine Sulfate
CAS553-30-0
Synonyms3,6 Diamino Acridine
3,6 Diaminoacridine
3,6-diamino acridine
3,6-diaminoacridine
Acridine, 3,6-Diamino
Hemisulfate, Proflavine
Proflavin
Proflavine
Proflavine Hemisulfate
Molecular FormulaC13H11N3.H2O4S
C13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O
InChIInChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4)
InChIKeyWSFHCKWLECYVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proflavine Sulfate (CAS 553-30-0): A Diaminoacridine DNA Intercalator for Antimicrobial and Antiviral Research


Proflavine Sulfate, the sulfate salt of 3,6-diaminoacridine, is a synthetic acridine dye and a planar DNA intercalating agent that disrupts nucleic acid synthesis, leading to bacterial lysis and viral replication inhibition [1]. It is primarily utilized as a topical antiseptic and disinfectant, demonstrating bacteriostatic activity against a broad spectrum of Gram-positive bacteria, and has garnered renewed interest as a potential antiviral agent targeting SARS-CoV-2 main protease (Mpro) [2]. The compound's intercalative properties also render it a valuable tool in molecular biology for DNA staining and structural studies, where its binding kinetics and affinity differ notably from other common intercalators like ethidium bromide [3].

Why Proflavine Sulfate Cannot Be Substituted with Other Acridine Dyes or Common Antiseptics


Despite sharing a core acridine scaffold with compounds like Acriflavine or Acridine Orange, Proflavine Sulfate exhibits unique, quantifiable differences in bioactivity, physicochemical properties, and safety profiles that preclude simple interchangeability in research or clinical settings. For instance, its binding affinity for DNA is distinct from ethidium bromide, impacting its efficacy as a molecular probe [1]. Furthermore, its potent antiviral activity against SARS-CoV-2 Mpro is significantly higher than that of its close structural analog Acriflavine [2], while its skin sensitization potential differs markedly from alternative topical antiseptics like chlorhexidine [3]. These divergent characteristics underscore the critical need for product-specific selection based on quantitative evidence rather than class-level assumptions.

Quantitative Evidence Guide: Head-to-Head Performance of Proflavine Sulfate Against Key Comparators


Proflavine Sulfate Exhibits a 2.7-Fold Higher Inhibitory Potency Against SARS-CoV-2 Mpro than Acriflavine

In a direct enzymatic screen against the SARS-CoV-2 main protease (Mpro), Proflavine Hemisulfate demonstrated a significantly lower half-maximal inhibitory concentration (IC50) compared to its close structural analog, Acriflavine. The study established an IC50 of 2.07 ± 0.01 μM for Proflavine Hemisulfate, whereas Acriflavine required a 2.7-fold higher concentration to achieve the same level of inhibition (IC50 = 5.60 ± 0.29 μM) [1]. Both compounds functioned as non-competitive inhibitors.

Antiviral Research Coronavirus Therapeutics Enzyme Inhibition

Proflavine Displays Distinct DNA Binding Kinetics and Lower Affinity than Ethidium Bromide, Impacting Molecular Probing Applications

When compared to the widely used DNA intercalator Ethidium Bromide, Proflavine exhibits a distinct binding profile with a lower affinity constant. A comparative analysis compiled from literature values shows that the equilibrium dissociation constant (KD) for Proflavine binding to DNA is 8.4 × 10^6 M⁻¹, whereas Ethidium Bromide binds with a higher affinity, exhibiting a KD of 1.0 × 10^7 M⁻¹ [1]. This indicates that Ethidium Bromide forms a more stable complex with DNA. Furthermore, Proflavine binds specifically to GC-rich sequences, while Ethidium Bromide acts as a non-specific intercalator [1].

Molecular Biology DNA Staining Intercalation

Proflavine is a More Potent Contact Sensitizer than Chlorhexidine, Mandating Stricter Handling Protocols

A predictive animal study using a modified Beuhler's technique quantitatively compared the sensitizing potentials of various topical antimicrobials. Proflavine was identified as the most potent sensitizer among the over-the-counter agents tested, inducing contact sensitivity in 4 out of 10 guinea pigs (40% sensitization rate). In stark contrast, the widely used antiseptic chlorhexidine exhibited a sensitization rate of 0% (0 out of 10 guinea pigs) under the same conditions [1]. This places Proflavine in a significantly higher risk category for allergic contact dermatitis.

Dermatotoxicology Safety Assessment Topical Formulation

Proflavine Exhibits a Moderate Fluorescence Quantum Yield of 0.34, Distinguishing It from Brighter Fluorophores like Acridine Orange

The fluorescence quantum yield (Φ) of Proflavine in aqueous solution (pH 7) is measured at 0.34 when excited at 400 nm [1]. This places it as a moderately emissive fluorophore. In contrast, its acridine cousin, Acridine Orange, is known to have a significantly higher quantum yield, often reported near unity (Φ ~ 0.8-1.0) under certain conditions, which is consistent with its widespread use as a bright nucleic acid stain. Proflavine's quantum yield is also known to decrease substantially upon DNA binding, a behavior opposite to that of Acridine Orange [2].

Spectroscopy Fluorescence Microscopy Photochemistry

Proflavine Acts as a Photosensitizer with a Distinct Photocytotoxic Profile Compared to Safe Clinical Imaging Agents

In an evaluation of photocytotoxic potential for fluorescence imaging products, Proflavine was shown to exhibit drug/light dose-response curves characteristic of known photosensitizers. This behavior was in direct contrast to clinically safe fluorescent agents like Indocyanine Green (ICG) and IRDye800, which demonstrated an absence of photocytotoxicity in the same assays [1]. The study concluded that while ICG and IRDye800 are generally safe, the use of Proflavine in imaging applications requires stringent precautions due to its inherent phototoxic risk [2].

Phototoxicity Fluorescence Imaging Drug Safety

Proflavine's Antimicrobial Action is Uniquely Enhanced in the Presence of Serum, Unlike Common Antiseptics

A long-standing and critical distinction for Proflavine and related diaminoacridines is that their antimicrobial action is intensified, rather than reduced, when the medium contains serum. This phenomenon, demonstrated as early as 1913 by Browning and Gilmour, is in direct contrast to the behavior of most other efficient antiseptics, whose activity is typically diminished in protein-rich environments like blood or serum [1]. While quantitative modern MIC data in the presence of serum are limited in recent literature, this class-level inference remains a cornerstone for its historical and niche use in wound management.

Antimicrobial Agents Wound Care Mechanism of Action

Optimized Research and Industrial Applications for Proflavine Sulfate Based on Differential Evidence


Lead Compound for Antiviral Drug Discovery Targeting SARS-CoV-2 Mpro

Proflavine Sulfate (as Proflavine Hemisulfate) is a validated, potent inhibitor of SARS-CoV-2 Mpro, demonstrating a 2.7-fold lower IC50 (2.07 μM) compared to its close analog Acriflavine (5.60 μM) [1]. This quantitative superiority establishes it as a preferred chemical starting point for medicinal chemistry campaigns aimed at developing novel coronavirus therapeutics through scaffold optimization.

Selective DNA Probe for GC-Rich Sequences in Biophysical Studies

With a well-characterized DNA binding affinity (KD = 8.4 × 10⁶ M⁻¹) and a specific preference for GC intercalation sites, Proflavine Sulfate offers a distinct alternative to non-specific intercalators like Ethidium Bromide (KD = 1.0 × 10⁷ M⁻¹) [2]. Its unique photophysical response (fluorescence quenching) upon DNA binding further enables specialized biophysical assays, such as studying DNA conformational changes or developing lifetime-based sensors, where high-affinity dyes would be inappropriate [3].

Positive Control in Photosensitizer and Phototoxicity Assays

Proflavine Sulfate exhibits a clear photocytotoxic profile, behaving like a classic photosensitizer in standard assays, in stark contrast to non-phototoxic agents like ICG and IRDye800 [4]. Consequently, it serves as an excellent positive control for validating new phototoxicity testing platforms and for investigating the mechanisms of photodynamic therapy, where its light-induced cytotoxic effects are the desired outcome [5].

Potent Sensitizer for Dermatological and Immunotoxicological Research

As the most potent sensitizer among tested over-the-counter topical antimicrobials in a guinea pig model (40% sensitization rate vs. 0% for chlorhexidine), Proflavine Sulfate is a valuable reference standard for contact dermatitis research [6]. It can be used to model allergic responses, screen for anti-inflammatory compounds, or investigate the mechanisms of chemical-induced skin sensitization.

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